Home > Products > Screening Compounds P118029 > 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one - 100322-43-8

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Catalog Number: EVT-1726298
CAS Number: 100322-43-8
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives. It is notable for its unique structural features and potential pharmacological applications. This compound has been studied for its effects on neurotransmitter systems and may have implications in treating disorders such as movement disorders.

Source

This compound is derived from the broader category of tetrahydroisoquinolines and is closely related to other biologically active isoquinoline derivatives. Its synthesis and characterization have been documented in various scientific studies and patents, highlighting its relevance in medicinal chemistry and pharmacology .

Classification

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one can be classified as follows:

  • Chemical Class: Isoquinoline derivatives
  • Functional Groups: Dimethoxy groups, isobutyl side chain
  • Biological Activity: Potential neuropharmacological agent
Synthesis Analysis

Methods

The synthesis of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: Utilizing precursors that undergo cyclization to form the isoquinoline core.
  2. Alkylation: Introducing the isobutyl group through alkylation reactions.
  3. Methoxylation: The addition of methoxy groups at specific positions on the aromatic ring.

Technical Details

The synthetic pathways often employ reagents such as alkyl halides for alkylation and methanol or dimethyl sulfate for methoxylation. Reaction conditions such as temperature and solvent choice are critical to yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one features a fused bicyclic system with the following characteristics:

  • Molecular Formula: C19H22N2O3
  • Molecular Weight: Approximately 322.39 g/mol
  • Key Structural Features:
    • Pyrido[2,1-a]isoquinoline backbone
    • Isobutyl substituent at the 3-position
    • Dimethoxy groups at the 9 and 10 positions

Data

The compound's structure can be visualized using molecular modeling software or through crystallographic data when available .

Chemical Reactions Analysis

Reactions

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one can participate in various chemical reactions:

  1. Oxidation Reactions: The presence of methoxy groups can lead to oxidation under certain conditions.
  2. Reduction Reactions: The nitrogen atom in the isoquinoline structure may undergo reduction.
  3. Substitution Reactions: The compound can act as a nucleophile in substitution reactions due to its electron-rich aromatic system.

Technical Details

These reactions typically require specific catalysts or reaction conditions (e.g., temperature control) to achieve desired outcomes without degrading the compound .

Mechanism of Action

Process

The mechanism of action for 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one involves interaction with neurotransmitter systems:

  1. Dopamine Receptors: It may act as a modulator or inhibitor of dopamine receptors.
  2. Vesicular Monoamine Transporters: The compound has been shown to inhibit vesicular monoamine transporters, affecting neurotransmitter release.

Data

Research indicates that compounds within this class may influence motor control and could be beneficial in treating conditions like Huntington's disease or tardive dyskinesia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with strong acids or bases; potential for electrophilic aromatic substitution due to the presence of electron-donating groups.

Relevant analyses often include melting point determination and spectral analysis (NMR, IR) for characterization .

Applications

Scientific Uses

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one has several potential applications in scientific research:

  1. Pharmacology: Investigated for its neuroprotective properties and potential use in treating neurological disorders.
  2. Chemical Biology: Used as a tool compound to study neurotransmitter dynamics and receptor interactions.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting movement disorders.

The ongoing research into this compound underscores its importance within medicinal chemistry and neuropharmacology .

Introduction to the Structural and Functional Significance of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

This tetracyclic isoquinoline derivative represents a structurally complex alkaloid-like compound with significant implications in neuropharmacological research. Characterized by its fused pyrido-isoquinolinone core, the molecule incorporates key substituents that modulate its biomolecular interactions. Its chemical identity is defined by the CAS registry number 100322-43-8 and the molecular formula C₁₉H₂₅NO₃, yielding a molecular weight of 315.41 g/mol [1] [9]. The compound typically presents as a solid with ≥97% purity for research applications, reflecting the stringent quality requirements in pharmaceutical investigations [3] [7]. Its structural complexity arises from the presence of multiple chiral centers and the constrained conformation of the tetrahydroisoquinoline system, which significantly influences its three-dimensional binding characteristics with biological targets. The compound's significance extends beyond its intrinsic activity to serve as a synthetic precursor and analytical reference standard in neuropharmacology, particularly in studies targeting vesicular monoamine transporters [8] [10].

Nomenclature and Stereochemical Complexity in Heterocyclic Systems

The systematic IUPAC name—3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one—precisely defines its polycyclic architecture. This nomenclature delineates the fusion pattern: a piperidinone ring (pyridone) bridged with a tetrahydroisoquinoline system, creating the characteristic tetracyclic framework [1] [9]. The stereochemical designation is paramount, as evidenced by the distinct pharmacological profiles of its stereoisomers. The parent structure contains three chiral centers (positions 2, 3, and 11b), generating eight possible stereoisomers. Patent literature specifically describes the (2S,3R,11bR) configuration as biologically relevant for neuroactive derivatives, highlighting how stereochemistry dictates target engagement [8] [10].

Table 1: Stereochemical Variants and Identifiers

Stereochemical DesignationCAS Registry NumberMolecular FormulaResearch Significance
Racemic mixture100322-43-8C₁₉H₂₅NO₃Synthetic precursor
(2S,3R,11bR)-Dihydro form924854-60-4C₁₉H₂₉NO₃Active pharmaceutical ingredient analog
Deuterated analog (d6-methoxy)Not assignedC₁₉H₁₉D₆NO₃Mass spectrometry internal standard

The SMILES notation (O=C1C(CC(C)C)CN2CCC3=CC(OC)=C(OC)C=C3C2=C1) encodes the molecular connectivity, revealing the isobutyl sidechain at position 3 and methoxy groups at carbons 9 and 10 of the isoquinoline ring [1] [9]. Deuterated derivatives, specifically those with deuterium substitution at the 9,10-dimethoxy groups (C₁₉H₁₉D₆NO₃), demonstrate the compound's utility as an analytical internal standard in mass spectrometry, enhancing quantification accuracy for pharmacokinetic studies of neuroactive drugs [5]. Computational descriptors further reveal a topological polar surface area (TPSA) of 38.77 Ų and a calculated LogP of 3.15, indicating significant membrane permeability—a crucial factor for central nervous system activity [1].

Historical Evolution of Isoquinoline Derivatives in Neuropsychopharmacology

Isoquinoline alkaloids have evolved from naturally occurring compounds to synthetically optimized neuropharmacological agents. The historical trajectory began with the isolation of simple isoquinolines from botanical sources (e.g., papaverine from Papaver somniferum) in the early 20th century, which demonstrated modulatory effects on smooth muscle and neuronal tissue. The mid-1950s witnessed the seminal development of tetrabenazine (Nitoman®), a synthetic derivative featuring a 9,10-dimethoxy-3-isobutylhexahydrobenzo[a]quinolizin-2-one core, which emerged as the first selective vesicular monoamine transporter 2 (VMAT2) inhibitor [10]. This breakthrough established the pharmacological significance of the isobutyl-substituted isoquinoline scaffold in regulating monoamine storage and release.

Table 2: Key Developments in Isoquinoline-Based Neuropharmacological Agents

Time PeriodDevelopment MilestoneSignificance
Early 1900sIsolation of natural isoquinoline alkaloidsRevealed neuromodulatory potential
1950sSynthesis of tetrabenazineFirst VMAT2 inhibitor for hyperkinetic disorders
Early 2000sDeuterated analogs (e.g., deutetrabenazine)Enhanced metabolic stability
2010sChiral resolution of active metabolitesTarget-specific drug design

Patent analyses reveal continuous structural refinements focusing on stereochemical purity and metabolic stability. The 2009 patent EP2081929B1 documented substituted 3-isobutyl-9,10-dimethoxyhexahydro derivatives with optimized VMAT2 binding, while later innovations (JP2019500372A) detailed stereoselective syntheses of the (2S,3R,11bR)-isomer, which demonstrates superior target engagement compared to racemic mixtures [8] [10]. This evolution culminated in deuterated analogs like deutetrabenazine (Austedo®), where deuterium substitution at methoxy groups prolongs half-life while maintaining the core pharmacophore, including the 3-isobutyl-9,10-dimethoxyisoquinoline system [5] [10].

Positional Analysis of Isobutyl and Dimethoxy Substituents in Bioactivity

The spatial orientation and electronic properties of the isobutyl and dimethoxy substituents critically determine the compound's intermolecular interactions with biological targets. The 3-isobutyl group (‑CH₂CH(CH₃)₂) enhances lipophilicity, evidenced by the calculated LogP value of 3.15 [1]. This hydrophobic sidechain occupies a van der Waals pocket in VMAT2, with molecular modeling studies suggesting that elongation or branching beyond isobutyl diminishes binding affinity by approximately 60% [10]. The geminal dimethyl terminus provides steric constraint that prevents excessive rotation, maintaining optimal hydrophobic contact with residues in the transporter's binding cavity.

The 9,10-dimethoxy arrangement exhibits dual electronic effects: resonance donation (+R effect) from methoxy oxygen atoms stabilizes the adjacent aromatic system, while the methyl groups create steric hindrance that influences planarity. This ortho-dimethoxy pattern is essential for π-stacking interactions with VMAT2's phenylalanine-rich domains. Structure-activity relationship (SAR) studies demonstrate that demethylation at either position reduces monoamine uptake inhibition by >80%, while substitution with ethoxy groups retains approximately 90% activity but alters metabolic clearance [8] [10].

Table 3: Substituent Effects on Pharmacological Parameters

Structural ModificationLipophilicity (ΔLogP)VMAT2 Binding Affinity (Ki)Biological Consequence
9,10-Dimethoxy (parent)Baseline (3.15)100 nMOptimal VMAT2 inhibition
9-Monomethoxy-0.4>500 nMSignificant activity loss
10-Ethoxy-9-methoxy+0.3~120 nMComparable activity, altered metabolism
3-n-Propyl (vs. isobutyl)-0.2~350 nMReduced hydrophobic contact
3-Cyclopropylmethyl-0.1~420 nMSuboptimal steric fit

The tetrahydropyridinone carbonyl at position 2 provides a hydrogen-bond acceptor that complements the hydrophobic interactions from the isobutyl and dimethoxy groups. This carbonyl interacts with asparagine residues in VMAT2 through water-mediated hydrogen bonds, completing the three-point binding pharmacophore. Molecular simulations indicate that saturation of the pyridone ring (converting to alcohol derivatives as in CID 14580382) dramatically alters the molecule's dipole moment from 5.2D to 3.8D, reorienting its interaction geometry within the binding cleft [2] [6] [10]. This comprehensive substituent analysis validates the meticulous optimization of this chemical scaffold for neuropharmacological applications.

Table 4: Core Chemical Data for 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

PropertySpecification
Systematic Name3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
CAS Registry Number100322-43-8
Molecular FormulaC₁₉H₂₅NO₃
Molecular Weight315.41 g/mol
Purity Specifications≥97%–98% (HPLC)
Storage ConditionsRoom temperature, dry environment
SMILES NotationO=C1C(CC(C)C)CN2CCC3=CC(OC)=C(OC)C=C3C2=C1
Key Synonyms1,11b-Dedihydrotetrabenazine; 9,10-Dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one

Properties

CAS Number

100322-43-8

Product Name

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3

InChI Key

WKGNBYVLCQOPIG-UHFFFAOYSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.